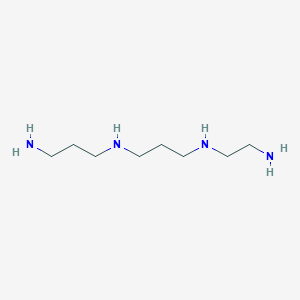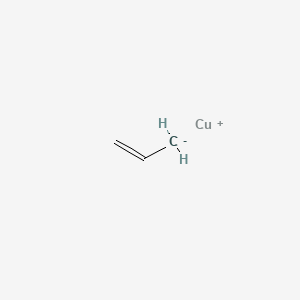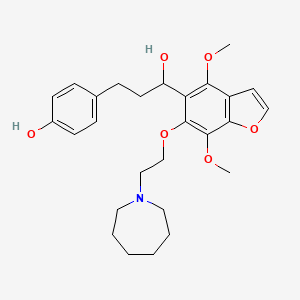
N~1~-(2-Aminoethyl)-N~3~-(3-aminopropyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-Aminoethyl)-N~3~-(3-aminopropyl)propane-1,3-diamine is an organic compound with the molecular formula C8H21N3. It is a polyamine that contains both primary and secondary amine groups, making it a versatile compound in various chemical reactions and applications. This compound is often used in the synthesis of complex molecules and as a building block in the production of polymers and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~-(2-Aminoethyl)-N~3~-(3-aminopropyl)propane-1,3-diamine can be synthesized through several methods. One common method involves the reaction of 1,3-dibromopropane with ethylenediamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by amino groups. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Another method involves the reductive amination of 1,3-diaminopropane with 3-aminopropionaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a high yield of the desired product and is commonly used in industrial settings.
Industrial Production Methods
In industrial production, N1-(2-Aminoethyl)-N~3~-(3-aminopropyl)propane-1,3-diamine is often synthesized using large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(2-Aminoethyl)-N~3~-(3-aminopropyl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Condensation: The reactions are carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Alkylated or acylated derivatives
Condensation: Schiff bases
Wissenschaftliche Forschungsanwendungen
N~1~-(2-Aminoethyl)-N~3~-(3-aminopropyl)propane-1,3-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of N1-(2-Aminoethyl)-N~3~-(3-aminopropyl)propane-1,3-diamine involves its ability to interact with various molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metal ions, proteins, and other biomolecules. The compound can also act as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems.
Vergleich Mit ähnlichen Verbindungen
N~1~-(2-Aminoethyl)-N~3~-(3-aminopropyl)propane-1,3-diamine is unique due to its specific arrangement of amino groups and carbon chain length. Similar compounds include:
Ethylenediamine: Contains two primary amino groups but lacks the additional carbon chain.
1,3-Diaminopropane: Contains two primary amino groups but lacks the secondary amino group.
N,N’-Bis(3-aminopropyl)ethylenediamine: Contains additional amino groups and a longer carbon chain.
These similar compounds have different chemical properties and reactivities, making N1-(2-Aminoethyl)-N~3~-(3-aminopropyl)propane-1,3-diamine unique in its applications and interactions.
Eigenschaften
IUPAC Name |
N'-[3-(2-aminoethylamino)propyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N4/c9-3-1-5-11-6-2-7-12-8-4-10/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYBJEVRUIRARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507714 |
Source


|
| Record name | N~1~-(2-Aminoethyl)-N~3~-(3-aminopropyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41240-14-6 |
Source


|
| Record name | N~1~-(2-Aminoethyl)-N~3~-(3-aminopropyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14662469.png)


